Phosphatidylethanol

Description

Properties

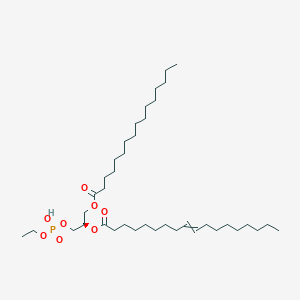

IUPAC Name |

[(2R)-1-[ethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H75O8P/c1-4-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-39(41)47-37(36-46-48(42,43)45-6-3)35-44-38(40)33-31-29-27-25-23-21-18-16-14-12-10-8-5-2/h19-20,37H,4-18,21-36H2,1-3H3,(H,42,43)/t37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCABVIFDXFFRMT-DIPNUNPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H75O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

703.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Phosphatidylethanol Formation In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vivo formation mechanism of phosphatidylethanol (PEth), a specific and reliable biomarker of alcohol consumption. The document details the core biochemical pathways, presents quantitative data from key studies, outlines experimental protocols for PEth analysis, and provides visual representations of the involved mechanisms.

The Core Mechanism: Phospholipase D-Mediated Transphosphatidylation

The formation of this compound in vivo is predominantly an enzymatic process catalyzed by phospholipase D (PLD). In the presence of ethanol, PLD undertakes a unique transphosphatidylation reaction, deviating from its physiological role.

Under normal physiological conditions, PLD hydrolyzes phospholipids, such as phosphatidylcholine (PC), to generate phosphatidic acid (PA) and a free head group (e.g., choline). PA is a crucial lipid second messenger involved in various cellular processes, including cell proliferation, differentiation, and membrane trafficking.

However, when ethanol is present in the body, it can act as a nucleophile, competing with water for the phosphatidyl group from the phospholipid substrate. This results in the formation of PEth, effectively "hijacking" the normal PLD-catalyzed reaction. The primary substrate for this reaction in vivo is phosphatidylcholine.

The overall reaction can be summarized as:

Phosphatidylcholine + Ethanol --(PLD)--> this compound + Choline

This enzymatic pathway is the major contributor to PEth formation in the body. While the potential for non-enzymatic formation has been explored, it is considered to be a minor or insignificant pathway in vivo.

The Role of PLD Isozymes: PLD1 and PLD2

Two main isozymes of phospholipase D have been identified in mammals: PLD1 and PLD2. Both isoforms are capable of catalyzing the formation of PEth from phosphatidylcholine in the presence of ethanol. However, their regulation and cellular localization differ, which may influence their relative contributions to PEth formation in different tissues and under various conditions.

-

PLD1: Is typically found in the Golgi apparatus, endoplasmic reticulum, and late endosomes. Its activity is tightly regulated by small GTPases of the Arf, Rho, and Ras families, as well as by protein kinase C (PKC).

-

PLD2: Is primarily located at the plasma membrane and is constitutively active, although its activity can be further modulated by various factors.

The differential localization and regulation of these isozymes suggest that PEth formation may occur in various cellular compartments and be influenced by different signaling events.

Quantitative Data on PEth Formation

The following table summarizes key quantitative data related to the formation of this compound, derived from various in vitro and in vivo studies.

| Parameter | Value/Range | Species/System | Reference |

| PLD Affinity for Alcohols | |||

| Km for Ethanol (PLD) | 17-50 mM | Human Erythrocytes | |

| Km for Methanol (PLD) | 100-200 mM | Human Erythrocytes | |

| Km for n-Propanol (PLD) | 5-10 mM | Human Erythrocytes | |

| PEth Formation in Response to Ethanol | |||

| PEth Concentration in Blood (Heavy Drinkers) | >200 ng/mL | Human | |

| PEth Concentration in Blood (Social Drinkers) | 20-200 ng/mL | Human | |

| PEth Half-life in Blood | 4-10 days | Human | |

| In Vitro PEth Formation | |||

| Rate of PEth formation (stimulated PLD) | ~1.5 nmol/h/mg protein | Human Platelets |

Visualizing the Mechanism and Workflows

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows related to PEth formation.

Enzymatic Formation of this compound

Caption: Enzymatic formation of PEth by PLD.

Experimental Workflow for PEth Quantification

Caption: Workflow for PEth quantification.

Experimental Protocols

The following sections detail generalized methodologies for key experiments related to the study of PEth formation.

In Vitro PEth Formation Assay in Human Erythrocytes

This protocol describes a method to measure PLD-mediated PEth formation in isolated human red blood cells.

1. Materials and Reagents:

-

Freshly drawn whole blood with anticoagulant (e.g., EDTA).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Ethanol (200 proof).

-

Internal standard (e.g., deuterated PEth).

-

Reagents for lipid extraction (e.g., chloroform, methanol).

-

LC-MS/MS system.

2. Erythrocyte Isolation:

-

Centrifuge whole blood at 1,500 x g for 10 minutes at 4°C.

-

Aspirate and discard the plasma and buffy coat.

-

Wash the erythrocyte pellet three times with cold PBS, centrifuging and aspirating the supernatant after each wash.

-

Resuspend the final erythrocyte pellet in PBS to a known hematocrit (e.g., 50%).

3. Incubation with Ethanol:

-

In a microcentrifuge tube, combine a known volume of the erythrocyte suspension with ethanol to achieve a final concentration in the desired range (e.g., 0.1-0.5% v/v).

-

Prepare a control sample without ethanol.

-

Incubate the samples at 37°C for a specified time period (e.g., 1-4 hours) with gentle agitation.

4. Lipid Extraction:

-

Stop the reaction by adding a cold solution of chloroform:methanol (2:1, v/v).

-

Add the internal standard.

-

Vortex vigorously and centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

5. Sample Analysis:

-

Evaporate the organic solvent under a stream of nitrogen.

-

Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system for quantification of PEth.

Quantification of PEth in Whole Blood by LC-MS/MS

This protocol provides a general outline for the quantitative analysis of PEth from whole blood samples.

1. Sample Preparation:

-

To a 100 µL aliquot of whole blood, add 10 µL of an internal standard solution (e.g., PEth-d5).

-

Precipitate proteins by adding 400 µL of cold acetonitrile.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a clean tube.

2. Chromatographic Separation:

-

Use a C18 reversed-phase column for separation.

-

Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

The gradient can be programmed to separate PEth from other phospholipids.

3. Mass Spectrometric Detection:

-

Utilize a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.

-

Monitor specific multiple reaction monitoring (MRM) transitions for PEth (e.g., for PEth 16:0/18:1, m/z 701.5 -> 255.2 and 281.2) and the internal standard.

4. Data Analysis:

-

Construct a calibration curve using known concentrations of PEth standards.

-

Calculate the concentration of PEth in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

The in vivo formation of this compound is a direct consequence of ethanol's interaction with the enzymatic machinery of phospholipase D. This process, which diverts the normal physiological function of PLD, results in the production of a highly specific and long-lasting biomarker of alcohol consumption. Understanding the nuances of this formation mechanism, including the roles of different PLD isozymes and the kinetics of the reaction, is crucial for the accurate interpretation of PEth levels in clinical and forensic settings, as well as for the development of novel therapeutic strategies targeting lipid signaling pathways. The methodologies outlined in this guide provide a framework for the continued investigation of this important biomarker.

An In-depth Technical Guide to the Phosphatidylethanol Synthesis Pathway Catalyzed by Phospholipase D

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylethanol (PEth) is an abnormal phospholipid formed exclusively in the presence of ethanol, making it a highly specific and sensitive biomarker for alcohol consumption. Its synthesis is catalyzed by Phospholipase D (PLD), an enzyme central to various cellular signaling pathways. This technical guide provides a comprehensive overview of the PLD-catalyzed synthesis of PEth, detailing the enzymatic mechanism, reaction kinetics, and factors influencing its formation. Furthermore, it presents detailed experimental protocols for the in vitro characterization of this pathway and the quantification of PEth, intended to serve as a foundational resource for researchers in pharmacology, biochemistry, and drug development.

Introduction to this compound (PEth) and Phospholipase D (PLD)

This compound is a group of phospholipids formed in cell membranes when ethanol is present.[1] The enzyme responsible for this reaction is Phospholipase D (PLD), which belongs to a superfamily of phosphatidyltransferases.[2] Under normal physiological conditions, PLD hydrolyzes phosphatidylcholine (PC), a major component of cell membranes, to produce the second messenger phosphatidic acid (PA) and choline.[2][3] However, in the presence of primary alcohols like ethanol, PLD preferentially catalyzes a transphosphatidylation reaction, substituting the alcohol for water as the nucleophile.[3][4] This reaction yields PEth at the expense of PA.[3]

The most abundant PEth homologs found in human blood are PEth 16:0/18:1 and 16:0/18:2, which together account for 60-70% of the total PEth.[1] Due to its exclusive formation during alcohol exposure and a relatively long half-life of approximately 4 to 10 days, PEth has emerged as a reliable long-term biomarker for alcohol intake.[5][6] Understanding the specifics of its synthesis is crucial for interpreting biomarker data and for research into alcohol-related cellular signaling and pathology.

The PLD-Catalyzed Reaction: Hydrolysis vs. Transphosphatidylation

The catalytic action of PLD proceeds via a two-step "ping-pong" mechanism involving a covalent phosphatidyl-enzyme intermediate.[2] The core of the catalytic site features a conserved HxKx₄D motif.[7]

-

Formation of the Intermediate: A conserved histidine residue in the PLD active site performs a nucleophilic attack on the phosphodiester bond of a phospholipid substrate (e.g., phosphatidylcholine). This displaces the head group (e.g., choline) and forms a covalent phosphatidic acid-PLD intermediate.[8]

-

Resolution of the Intermediate: The second step involves a nucleophilic attack on this intermediate.

-

Hydrolysis: In the absence of ethanol, a water molecule acts as the nucleophile, releasing phosphatidic acid (PA).[8]

-

Transphosphatidylation: In the presence of ethanol, ethanol outcompetes water as the nucleophile. The reaction with ethanol resolves the intermediate to form this compound (PEth).[3][8] PLD shows a strong preference for ethanol over water, making this reaction highly efficient even at non-saturating ethanol concentrations.[4]

-

The competition between water and ethanol is a critical aspect of this pathway, directly influencing the ratio of PA to PEth produced in response to alcohol exposure.

Quantitative Data on PEth Formation

The rate of PEth synthesis is dependent on multiple factors, including ethanol concentration, PLD activity, and substrate availability.[6][9] While comprehensive kinetic parameters (Km, Vmax) for PEth synthesis by specific human PLD isoforms are not extensively documented in single studies, in vitro experiments using human red blood cells provide valuable insights into formation rates at clinically relevant blood alcohol concentrations (BAC).

Table 1: In Vitro PEth Formation Rates in Human Blood

| Blood Alcohol Concentration (BAC) | Ethanol (mmol/L) | PEth 16:0/18:1 Formation Rate (μmol·L⁻¹·h⁻¹) | PEth 16:0/18:2 Formation Rate (μmol·L⁻¹·h⁻¹) |

|---|---|---|---|

| 0.1 ‰ | ~2.17 | 0.002 | 0.002 |

| 1.0 ‰ | ~21.7 | 0.016 | 0.019 |

| 2.0 ‰ | ~43.4 | 0.025 | 0.025 |

| 3.0 ‰ | ~65.1 | 0.029 | 0.030 |

Data synthesized from a study on human blood incubated at 37°C.[9] Note: 1 ‰ BAC is approximately equivalent to 21.7 mmol/L ethanol.

These data demonstrate a clear dose-dependent relationship between ethanol concentration and the rate of PEth formation, although the rate begins to plateau at higher BACs, suggesting enzyme saturation.[9]

Experimental Protocols

In Vitro PLD Activity Assay for PEth Synthesis

This protocol describes a method to measure PLD-mediated PEth synthesis in vitro using a biological sample (e.g., red blood cell ghosts or cell lysate) as the enzyme source.

Objective: To quantify the rate of PEth formation as a function of time and ethanol concentration.

Materials:

-

Enzyme Source: Isolated red blood cell membranes, purified recombinant PLD, or cell/tissue homogenates.

-

Substrate: Phosphatidylcholine (PC) liposomes.

-

Reaction Buffer: e.g., 50 mM HEPES (pH 7.4), 80 mM KCl, 3 mM MgCl₂, 2 mM CaCl₂.[10]

-

Ethanol solutions of varying concentrations.

-

Internal Standard (IS): Deuterated PEth (e.g., PEth 16:0/18:1-d5).[11]

-

PLD Inhibitor (for stopping reaction): e.g., 5-Fluoro-2-indolyl des-chlorohalopemide (FIPI).[9]

Methodology:

-

Enzyme Preparation: Prepare the enzyme source. For red blood cells, lyse cells in hypotonic buffer and wash membranes to obtain hemoglobin-free ghosts. Resuspend in reaction buffer. Determine total protein concentration via a Bradford or BCA assay.

-

Reaction Setup: In a microcentrifuge tube, combine the enzyme preparation, PC substrate, and reaction buffer.

-

Initiation: Initiate the reaction by adding a specific concentration of ethanol. For control reactions (measuring hydrolysis), add an equivalent volume of water.

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Termination: Stop the reaction by adding ice-cold isopropanol containing the deuterated PEth internal standard.[12] This precipitates proteins and halts enzymatic activity. Alternatively, a specific PLD inhibitor like FIPI can be used.[9]

-

Lipid Extraction:

-

Quantification: Analyze the extracted lipids using LC-MS/MS as detailed in Protocol 4.2.

Quantification of PEth by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for accurate and sensitive quantification of PEth.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.[11]

Typical LC-MS/MS Parameters:

-

Chromatographic Column: A reverse-phase column suitable for lipid analysis, such as a C18 or Phenyl column (e.g., BEH-phenyl, 2.1 x 30 mm, 1.7 µm).[11]

-

Mobile Phase: A gradient elution using two solvents:

-

Solvent A: Ammonium formate (e.g., 5 mM, pH 10.1) in water.[11]

-

Solvent B: Acetonitrile or Methanol.

-

-

Flow Rate: 0.5 mL/min.[11]

-

Ionization Mode: ESI in negative mode.[11]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions: The mass spectrometer is set to monitor specific precursor-to-product ion transitions for the analyte and the internal standard. This provides high specificity.

Table 2: Example MRM Transitions for PEth 16:0/18:1 and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

|---|---|---|---|

| PEth 16:0/18:1 | 701.7 | 255.2 (Palmitate) | 281.3 (Oleate) |

| PEth 16:0/18:1-d5 (IS) | 706.7 | 255.3 (Palmitate) | - |

Data derived from published LC-MS/MS methods.[11]

Quantification Procedure:

-

Calibration Curve: Prepare a set of calibrators by spiking known concentrations of a PEth standard (e.g., 5 to 500 ng/mL) and a fixed concentration of the internal standard into a blank matrix (e.g., alcohol-free whole blood).[15]

-

Sample Analysis: Analyze the extracted samples from Protocol 4.1 alongside the calibrators and quality control (QC) samples.

-

Data Processing: Calculate the peak area ratio of the analyte to the internal standard for all samples and calibrators.

-

Concentration Calculation: Construct a linear regression curve from the calibrator data (peak area ratio vs. concentration). Use this curve to determine the PEth concentration in the unknown samples.

Factors Influencing PEth Synthesis

Several biological and chemical factors can influence the rate and extent of PEth formation in vivo and in vitro.

-

Ethanol Concentration: As demonstrated, the rate of synthesis is directly proportional to the ethanol concentration available at the site of PLD.[5][6]

-

PLD Isoform and Activity: Mammals express multiple PLD isoforms (e.g., PLD1, PLD2).[16] These isoforms have different localization and regulatory mechanisms, which could lead to tissue-specific differences in PEth synthesis. The overall PLD activity can vary between individuals.[9]

-

Substrate Availability: The concentration and species of phosphatidylcholine in the cell membrane can be a rate-limiting factor for the reaction.[6][9]

-

PEth Degradation: While PEth is more stable than PA, it is subject to degradation. The half-life of PEth can vary significantly between tissues; for example, it is degraded much faster in the heart and intestine (t½ ≈ 1 hr) compared to the brain (t½ ≈ 17 hr).[17] This degradation counteracts its formation and must be considered when interpreting PEth levels as a direct measure of PLD activity.[17]

Conclusion and Future Directions

The PLD-catalyzed synthesis of PEth is a unique transphosphatidylation reaction that serves as the basis for a highly valuable clinical biomarker of alcohol use. For researchers, a thorough understanding of this pathway's kinetics and influencing factors is paramount for accurate data interpretation and for exploring the downstream consequences of PEth formation on cellular signaling and membrane dynamics. The detailed protocols provided herein offer a standardized framework for investigating PLD activity and PEth synthesis in various experimental contexts. Future research should focus on elucidating the specific roles of different PLD isoforms in PEth synthesis, further characterizing the PEth degradation pathways, and exploring the potential of isoform-selective PLD inhibitors in modulating alcohol-induced cellular changes.

References

- 1. Measurement of the alcohol biomarker this compound (PEth) in dried blood spots and venous blood—importance of inhibition of post-sampling formation from ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phospholipase D [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. The substrate specificities of sunflower and soybean phospholipases D using transphosphatidylation reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Formation, Elimination, Interpretation and Future Research Needs of this compound (PEth) for Research Studies and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Factors associated with this compound (PEth) sensitivity for detecting unhealthy alcohol use: An individual patient data meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Catalytic mechanism of the phospholipase D superfamily proceeds via a covalent phosphohistidine intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 11. nva.sikt.no [nva.sikt.no]

- 12. sciex.com [sciex.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Characterization of the Pharmacokinetics of this compound 16:0/18:1 and 16:0/18:2 in Human Whole Blood After Alcohol Consumption in a Clinical Lab Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development and Validation of an LC-MS/MS Method to Quantify the Alcohol Biomarker this compound 16:0/18:1 in Dried Blood Spots for Clinical Research Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phospholipase D: molecular and cell biology of a novel gene family - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Degradation of this compound counteracts the apparent phospholipase D-mediated formation in heart and other organs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Aberrant Phospholipid: A Technical Guide to the Biological Function of Phosphatidylethanol in Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of phosphatidylethanol (PEtOH), an abnormal phospholipid formed exclusively in the presence of ethanol, within the intricate landscape of cellular membranes. This document provides a comprehensive overview of PEtOH's formation, its impact on membrane biophysical properties, and its emerging role as a modulator of critical cellular signaling pathways. Detailed experimental methodologies and quantitative data are presented to equip researchers with the necessary information to investigate this unique biomolecule.

Introduction: The Genesis of an Aberrant Lipid

This compound (PEtOH) is a group of phospholipids synthesized in cell membranes when ethanol is present.[1][2] This reaction is catalyzed by the enzyme phospholipase D (PLD), which, in its physiological role, hydrolyzes phosphatidylcholine (PC) to produce phosphatidic acid (PA), a key signaling lipid.[3] However, PLD exhibits a significantly higher affinity for primary alcohols like ethanol than for water.[3] Consequently, in the presence of ethanol, PLD preferentially catalyzes a transphosphatidylation reaction, transferring the phosphatidyl moiety from PC to ethanol, thereby generating PEtOH.[2][3] This process occurs in various tissues, but PEtOH accumulates significantly in the membranes of red blood cells due to their lack of phospholipase C activity, which would otherwise degrade it.[4] The persistence of PEtOH in erythrocytes, with a half-life of approximately 4 to 10 days, has established it as a highly specific and reliable biomarker for monitoring alcohol consumption.[5][6]

Beyond its utility as a biomarker, the accumulation of this non-native phospholipid in cell membranes raises critical questions about its functional consequences. PEtOH's structural similarity to endogenous signaling lipids like PA and phosphatidylinositol 4,5-bisphosphate (PIP2) suggests its potential to interfere with and perturb fundamental cellular processes.[5] This guide delves into the current understanding of PEtOH's biological functions, moving beyond its role as a passive marker to explore its active participation in modulating membrane properties and signaling cascades.

Impact of this compound on Membrane Biophysics

The integration of PEtOH into the lipid bilayer alters the physical properties of the cell membrane, with significant implications for the function of embedded proteins and overall cellular homeostasis.

Membrane Fluidity

The introduction of the ethyl headgroup of PEtOH into the membrane interface has been reported to decrease membrane fluidity.[1] This effect is attributed to alterations in the packing of phospholipid acyl chains. While comprehensive quantitative data remains an area of active research, the principle is that the presence of PEtOH disrupts the normal lipid organization, leading to a more rigid membrane environment.

| Parameter | Method | System | PEtOH Species | Concentration | Observed Effect | Reference |

| Membrane Fluidity | Not Specified | Not Specified | Not Specified | Not Specified | Decrease in fluidity | [1] |

Further quantitative studies using techniques such as fluorescence polarization with probes like 1,6-diphenyl-1,3,5-hexatriene (DPH) are needed to fully characterize the dose-dependent effects of different PEtOH species on membrane fluidity.

Membrane Thickness

The presence of PEtOH has been shown to decrease the thickness of neuronal membrane lipid bilayers. This structural change is thought to be caused by interdigitation of the phospholipid acyl chains, a phenomenon where the acyl chains from opposing leaflets of the bilayer interlock.[7]

| Parameter | Method | System | PEtOH Species | Concentration | Observed Effect | Reference |

| Membrane Thickness | Förster Resonance Energy Transfer (FRET) | Synaptosomal Plasma Membrane Vesicles (SPMV) | Dimyristoylthis compound (DMPEt) | 5 µM | Significant decrease in thickness | [7] |

This reduction in membrane thickness can have profound effects on the function of transmembrane proteins, including ion channels and receptors, by altering the hydrophobic matching between the protein's transmembrane domains and the surrounding lipid environment.

Lipid Rafts

Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids that serve as platforms for signal transduction.[8] While the direct impact of PEtOH on the formation and stability of lipid rafts has not been extensively quantified, ethanol itself has been shown to induce the translocation of certain proteins into these domains.[9] Given PEtOH's ability to alter membrane fluidity and lipid packing, it is plausible that its accumulation could modulate the integrity and function of lipid rafts. Further investigation is required to elucidate the specific effects of PEtOH on the composition and dynamics of these critical signaling hubs.

This compound in Cellular Signaling

PEtOH is not merely a structural component but an active participant in cellular signaling, primarily through its ability to mimic or interfere with the function of endogenous lipid second messengers.

Activation of Protein Kinase C (PKC)

One of the most well-documented signaling roles of PEtOH is its ability to activate Protein Kinase C (PKC), a family of serine/threonine kinases that regulate a vast array of cellular processes.[1] PEtOH has been shown to activate PKC both in vitro and in vivo.[1] This activation is significant as PKC itself is a key regulator of PLD activity, suggesting the potential for a positive feedback loop that could amplify PEtOH production.[3]

Modulation of the p42/p44 MAPK Pathway

PEtOH has been demonstrated to potentiate the activation of the p42/p44 mitogen-activated protein kinase (MAPK) pathway in hepatocytes in response to stimulation by angiotensin II.[10] The MAPK cascade is a crucial signaling pathway involved in cell proliferation, differentiation, and stress responses. While PEtOH alone does not significantly activate p42/p44 MAPK, its presence sensitizes the pathway to other stimuli, suggesting a role in modulating cellular responses to hormonal signals.[10]

Interactions with Ion Channels and G-Protein Coupled Receptors (GPCRs)

The structural resemblance of PEtOH to endogenous lipid signaling molecules suggests its potential to interact with and modulate the function of ion channels and GPCRs. While direct, high-affinity binding of PEtOH to these proteins has yet to be conclusively demonstrated, the accumulation of this negatively charged phospholipid in the membrane can alter the local electrostatic environment and membrane mechanics, which in turn can influence the conformational state and activity of these transmembrane proteins.[5] It is hypothesized that PEtOH may compete with endogenous lipid agonists at lipid-gated ion channels, contributing to the intoxicating effects of alcohol.[5] Further research utilizing techniques such as surface plasmon resonance and fluorescence resonance energy transfer (FRET) is necessary to delineate the specific interactions between PEtOH and these critical signaling components.

Experimental Protocols

To facilitate further research into the biological functions of PEtOH, this section provides detailed methodologies for key experiments.

Synthesis of this compound

For in vitro studies, PEtOH can be synthesized enzymatically.

Materials:

-

Phosphatidylcholine (PC) from a biological source (e.g., egg yolk or soybean)

-

Phospholipase D (PLD) from Streptomyces chromofuscus

-

Ethanol (absolute)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂)

-

Organic solvents for extraction (e.g., chloroform, methanol)

-

Silica gel for column chromatography

Procedure:

-

Dissolve PC in the reaction buffer to form a suspension.

-

Add ethanol to the desired final concentration.

-

Initiate the reaction by adding PLD.

-

Incubate the reaction mixture at an optimal temperature (e.g., 37°C) with gentle agitation for a specified duration.

-

Stop the reaction by adding a mixture of chloroform and methanol to extract the lipids.

-

Separate the organic phase containing the lipids.

-

Purify the PEtOH from the lipid extract using silica gel column chromatography.

-

Verify the purity of the synthesized PEtOH using techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Preparation of PEtOH-Containing Liposomes

Liposomes are artificial vesicles that serve as excellent model systems for studying the biophysical effects of PEtOH on membranes.

Materials:

-

Desired lipid mixture (e.g., POPC, cholesterol) dissolved in chloroform

-

Synthesized PEtOH dissolved in chloroform

-

Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

-

Extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm)

Procedure:

-

In a round-bottom flask, mix the desired lipids and PEtOH in chloroform to achieve the target molar ratio.

-

Remove the organic solvent under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.

-

Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with the hydration buffer by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

-

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to multiple freeze-thaw cycles followed by extrusion through a polycarbonate membrane with the desired pore size.

Measurement of Membrane Fluidity using Fluorescence Polarization

Materials:

-

PEtOH-containing liposomes or cell membranes

-

Fluorescence probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH)

-

Fluorometer equipped with polarizing filters

Procedure:

-

Incubate the liposomes or cell membranes with the DPH probe to allow for its incorporation into the lipid bilayer.

-

Excite the sample with vertically polarized light at the appropriate wavelength for DPH.

-

Measure the fluorescence emission intensity parallel (IVV) and perpendicular (IVH) to the excitation plane.

-

Calculate the fluorescence anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH), where G is the grating correction factor of the instrument.

-

Compare the anisotropy values of control membranes with those containing PEtOH. An increase in anisotropy indicates a decrease in membrane fluidity.

In Vitro Protein Kinase C (PKC) Activity Assay

Materials:

-

Purified PKC isozyme

-

PEtOH

-

PKC substrate (e.g., a specific peptide or histone H1)

-

[γ-³²P]ATP

-

Kinase reaction buffer

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, PKC substrate, and either PEtOH or a control vehicle.

-

Initiate the kinase reaction by adding the purified PKC enzyme and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity on the paper using a scintillation counter. An increase in radioactivity in the presence of PEtOH indicates PKC activation.

Western Blot Analysis of p42/p44 MAPK Phosphorylation

Materials:

-

Cultured cells (e.g., hepatocytes)

-

PEtOH

-

Stimulus (e.g., angiotensin II)

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies against total p42/p44 MAPK and phosphorylated p42/p44 MAPK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Treat the cultured cells with PEtOH or a vehicle control for a specified duration.

-

Stimulate the cells with angiotensin II or another relevant agonist.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-p42/p44 MAPK.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal.

-

Strip the membrane and re-probe with the antibody against total p42/p44 MAPK to confirm equal protein loading.

-

Quantify the band intensities to determine the relative increase in p42/p44 MAPK phosphorylation.

Conclusion and Future Directions

This compound, long recognized as a reliable biomarker of alcohol consumption, is emerging as a bioactive lipid with the potential to significantly impact cell membrane function and signaling. Its ability to alter membrane fluidity and thickness, coupled with its direct and indirect modulation of key signaling proteins like PKC and p42/p44 MAPK, underscores the importance of understanding its role beyond that of a passive marker.

Future research should focus on several key areas:

-

Quantitative Biophysical Studies: A more comprehensive, quantitative understanding of how different PEtOH species, at varying concentrations, affect membrane fluidity, thickness, curvature, and the dynamics of lipid rafts is crucial.

-

Direct Protein Interactions: Elucidating the specific molecular interactions between PEtOH and membrane proteins, particularly ion channels and GPCRs, will provide mechanistic insights into its effects on cellular excitability and signaling.

-

In Vivo Consequences: Translating the in vitro findings into a physiological context by investigating the long-term consequences of PEtOH accumulation in different cell types and tissues will be essential for understanding its contribution to the pathophysiology of alcohol-related disorders.

By continuing to unravel the complex biological functions of this compound, the scientific community can gain a deeper understanding of the molecular mechanisms underlying the diverse effects of alcohol on the human body, potentially paving the way for new diagnostic and therapeutic strategies.

References

- 1. Phosphatidylethanolamine Is a Key Regulator of Membrane Fluidity in Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipids modulate the dynamics of GPCR:β-arrestin interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Synthesis of this compound--a potential marker for adult males at risk for alcoholism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative profiling of this compound molecular species in human blood by liquid chromatography high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphatidylethanolamine Is a Key Regulator of Membrane Fluidity in Eukaryotic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dynamic spatiotemporal determinants modulate GPCR:G protein coupling selectivity and promiscuity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of this compound--a potential marker for adult males at risk for alcoholism - PubMed [pubmed.ncbi.nlm.nih.gov]

Phosphatidylethanol Homologs: An In-Depth Technical Guide to Their Distribution and Analysis in Blood

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylethanol (PEth) is a group of abnormal phospholipids formed in the presence of ethanol, making it a highly specific and direct biomarker for alcohol consumption.[1][2] Unlike indirect markers that can be influenced by other physiological conditions, PEth is only synthesized when ethanol is present, via the transphosphatidylation of phosphatidylcholine by phospholipase D (PLD).[3] Found predominantly in the membranes of red blood cells, PEth has a significantly longer detection window than direct ethanol measurements, with a half-life of approximately 4 to 10 days, allowing for the monitoring of alcohol intake for up to several weeks.[1][4] This extended detection window makes PEth an invaluable tool in clinical and forensic settings for assessing alcohol use disorders, monitoring abstinence, and in drug development trials where alcohol consumption is a critical variable.

This technical guide provides a comprehensive overview of the distribution of major PEth homologs in human blood and details the standard methodologies for their quantification.

Data Presentation: Distribution of this compound Homologs

The composition of fatty acid chains on the glycerol backbone of PEth gives rise to numerous molecular species, or homologs. The relative abundance of these homologs can vary between individuals, but several key species are consistently observed to be the most prevalent in human blood.

Table 1: Relative Abundance of Major PEth Homologs in Whole Blood

The following table summarizes the most abundant PEth homologs found in whole blood and their approximate relative abundance as a percentage of total PEth.

| PEth Homolog | Fatty Acid Composition | Approximate Relative Abundance (%) |

| PEth 16:0/18:1 | Palmitoyl/Oleoyl | 37% - 46%[3] |

| PEth 16:0/18:2 | Palmitoyl/Linoleoyl | 25% - 28%[3][5] |

| PEth 16:0/20:4 | Palmitoyl/Arachidonoyl | 8% - 13%[3] |

| PEth 18:1/18:1 | Oleoyl/Oleoyl | ~11% - 12% (combined with 18:0/18:2)[3] |

| PEth 18:0/18:2 | Stearoyl/Linoleoyl | ~11% - 12% (combined with 18:1/18:1)[3] |

| Other Homologs | Various | 1% - 5% each[3] |

Table 2: Distribution of PEth in Blood Compartments

PEth is primarily associated with the membranes of red blood cells due to the enzymatic activity of PLD in these cells and the lack of PEth-degrading enzymes.[6] This localization contributes to its long half-life in circulation. While whole blood is the standard matrix for PEth analysis, understanding its distribution is crucial for interpreting results, especially in the context of varying hematocrit levels.

| Blood Compartment | PEth Concentration | Rationale |

| Whole Blood | Reference concentration | Standard sample matrix for clinical and forensic testing.[1][7] |

| Red Blood Cells (Erythrocytes) | Higher concentration than whole blood (when corrected for hematocrit) | PEth is formed and incorporated into the red blood cell membrane.[6][8] Washed erythrocyte preparations can provide a more direct measure of the biomarker.[8] |

| Plasma | Generally undetectable or present at very low levels | As a membrane-bound phospholipid, PEth is not significantly present in the aqueous plasma fraction.[9] |

Experimental Protocols: Quantification of PEth Homologs by LC-MS/MS

The gold standard for the quantitative analysis of PEth homologs is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the accurate measurement of individual PEth species. Below is a detailed, consolidated methodology based on established protocols.[1][7][10]

Sample Collection and Handling

-

Sample Type: Whole blood collected in EDTA-containing tubes is the preferred specimen.

-

Storage: Samples should be stored at 4°C if analysis is to be performed within a few days. For long-term storage, samples should be frozen at -20°C or, ideally, -80°C to ensure the stability of PEth.[11]

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting PEth from the whole blood matrix.

-

Reagents:

-

Isopropanol (IPA)

-

Acetonitrile (ACN)

-

Internal Standard (IS): A deuterated analog of the target PEth homolog (e.g., PEth 16:0/18:1-d5) in a suitable solvent.

-

-

Procedure:

-

To 100 µL of whole blood sample, calibrator, or quality control sample in a microcentrifuge tube, add 400 µL of IPA containing the internal standard.[1]

-

Vortex the mixture vigorously for at least 30 seconds to ensure thorough mixing and protein denaturation.

-

Centrifuge the samples at high speed (e.g., 13,500 rpm) for 10 minutes to pellet the precipitated proteins.[1]

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

-

Liquid Chromatography

-

Column: A reversed-phase C18 or a polar-modified C18 column is typically used for the separation of PEth homologs. A common choice is a sub-2 µm particle size column for high-resolution separation (e.g., Luna Omega 1.6 µm Polar C18).[1]

-

Mobile Phase:

-

Mobile Phase A: An aqueous solution containing a buffer such as ammonium formate (e.g., 5 mM).

-

Mobile Phase B: A mixture of organic solvents, typically acetonitrile and isopropanol.

-

-

Gradient Elution: A gradient elution is employed to effectively separate the PEth homologs from other matrix components and from each other. The gradient typically starts with a lower percentage of Mobile Phase B, which is then increased over the course of the run.

-

Flow Rate: A typical flow rate is between 0.4 and 0.6 mL/min.

-

Column Temperature: The column is often heated (e.g., 60°C) to improve peak shape and reduce viscosity.[1]

Tandem Mass Spectrometry

-

Ionization: Electrospray ionization (ESI) in the negative ion mode is used for the detection of PEth.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each PEth homolog and the internal standard.

-

Common Transitions for PEth 16:0/18:1:

-

Precursor ion (Q1): m/z 701.5

-

Product ions (Q3): m/z 255.2 (palmitate) and m/z 281.2 (oleate)

-

-

-

Data Analysis: The concentration of each PEth homolog is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed from samples of known concentrations.

Mandatory Visualization

Signaling Pathway of PEth Formation

Caption: Enzymatic formation of PEth from phosphatidylcholine in the presence of ethanol.

Experimental Workflow for PEth Analysis

Caption: A generalized workflow for the analysis of PEth in whole blood samples.

References

- 1. sciex.com [sciex.com]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Cut-point Levels of this compound to Identify Alcohol Misuse in a Mixed Cohort including Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. waters.com [waters.com]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 10. academic.oup.com [academic.oup.com]

- 11. Development and Validation of an LC-MS/MS Method to Quantify the Alcohol Biomarker this compound 16:0/18:1 in Dried Blood Spots for Clinical Research Purposes - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Synthesis of Phosphatidylethanol in Erythrocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro formation of phosphatidylethanol (PEth) in red blood cells (RBCs). PEth is an abnormal phospholipid formed exclusively in the presence of ethanol and serves as a highly specific and sensitive biomarker for alcohol consumption.[1][2][3][4][5] Understanding the dynamics of its formation in a controlled laboratory setting is crucial for clinical diagnostics, forensic toxicology, and research into alcohol-related disorders. This document details the enzymatic pathways, experimental protocols for PEth synthesis and analysis, and quantitative data from key studies.

The Enzymatic Pathway of this compound Formation

The synthesis of PEth in red blood cells is a direct consequence of the enzymatic activity of phospholipase D (PLD) in the presence of ethanol.[1][2][3][4][5][6][7] Under normal physiological conditions, PLD hydrolyzes phosphatidylcholine (PC), a major component of the erythrocyte membrane, to produce phosphatidic acid (PA) and choline.[6] However, when ethanol is present, it acts as a more favorable substrate for PLD than water in a process called transphosphatidylation.[7] This reaction results in the formation of PEth instead of PA.[6][7] The two most prevalent PEth homologs formed in human red blood cells are PEth 16:0/18:1 and PEth 16:0/18:2, which together constitute about 60-70% of the total PEth.[8][9]

References

- 1. Formation of this compound in vitro in red blood cells from healthy volunteers and chronic alcoholics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. portal.research.lu.se [portal.research.lu.se]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Formation of this compound in vitro in red blood cells from healthy volunteers and chronic alcoholics. | Lund University [lunduniversity.lu.se]

- 6. academic.oup.com [academic.oup.com]

- 7. ESBRA 1994 Award Lecture. This compound formation: specific effects of ethanol mediated via phospholipase D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of the alcohol biomarker this compound (PEth) in dried blood spots and venous blood—importance of inhibition of post-sampling formation from ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of the Pharmacokinetics of this compound 16:0/18:1 and 16:0/18:2 in Human Whole Blood After Alcohol Consumption in a Clinical Lab Study - PMC [pmc.ncbi.nlm.nih.gov]

Factors influencing phosphatidylethanol accumulation

An In-depth Technical Guide on the Factors Influencing Phosphatidylethanol (PEth) Accumulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (PEth) has emerged as a highly specific and sensitive biomarker for monitoring alcohol consumption. Its formation is exclusively dependent on the presence of ethanol, and it accumulates in cell membranes, particularly in erythrocytes, upon repeated alcohol exposure. Understanding the multifaceted factors that influence PEth accumulation is critical for its accurate interpretation in clinical and research settings. This technical guide provides a comprehensive overview of the core factors affecting PEth levels, detailed experimental protocols for its quantification, and a summary of quantitative data to aid in the interpretation of PEth results.

Introduction to this compound (PEth)

This compound is a group of abnormal phospholipids formed in the presence of ethanol from phosphatidylcholine (PC) through a transphosphatidylation reaction catalyzed by the enzyme phospholipase D (PLD).[1][2] In the absence of ethanol, PLD hydrolyzes PC to phosphatidic acid.[3] The presence of ethanol shifts this reaction towards the formation of PEth, making it a direct and specific biomarker of alcohol consumption.[1] The most abundant and commonly measured PEth homolog is PEth 16:0/18:1, which contains a palmitic acid and an oleic acid chain.[1]

Core Factors Influencing PEth Accumulation

The accumulation of PEth in the blood is a complex process influenced by a variety of factors, leading to considerable inter-individual variation in PEth levels for a given alcohol intake.[1][4]

Biochemical Factors

-

Ethanol Concentration and Exposure Time : The formation of PEth is directly proportional to the blood alcohol concentration (BAC) and the duration of ethanol exposure.[1][4] Repeated drinking episodes lead to the accumulation of PEth in red blood cells, where it has a long half-life of approximately 4 to 12 days.[4][5]

-

Phospholipase D (PLD) Activity : The enzymatic activity of PLD is a crucial determinant of the rate of PEth formation.[1][4] There is significant inter-individual variability in PLD activity, which contributes to the observed differences in PEth levels among individuals with similar alcohol consumption patterns.[4]

-

Phosphatidylcholine (PC) Concentration and Composition : The availability and fatty acid composition of PC, the substrate for PLD, also influence the rate and type of PEth formed.[1][6] Diet can affect the fatty acid composition of phospholipids in erythrocytes, which in turn can alter the proportion of different PEth homologs.[1] Chronic alcohol consumption itself has been reported to increase the proportion of PC 16:0/18:1, the precursor for the most commonly measured PEth form.[1]

Individual and Physiological Factors

-

Genetics : Genetic variations in the genes encoding for PLD and enzymes involved in alcohol metabolism (e.g., alcohol dehydrogenase and acetaldehyde dehydrogenase) may contribute to inter-individual differences in PEth formation and elimination.

-

Drinking Patterns : The manner of alcohol consumption significantly impacts PEth levels. Binge drinking can lead to a rapid increase in PEth, while regular moderate drinking results in a more steady accumulation.[7] The PEth concentration reflects alcohol intake over the preceding 2 to 4 weeks.[8]

-

Metabolism and Elimination : The rate of alcohol absorption and elimination, which is influenced by factors such as sex, body mass index (BMI), and food intake, affects the peak BAC and the duration of ethanol exposure, thereby influencing PEth synthesis.[5][9]

-

Hematocrit : Since PEth is primarily measured in whole blood and is associated with red blood cells, variations in hematocrit (the proportion of red blood cells in the blood) can influence the measured PEth concentration.[10][11] Correcting PEth concentrations for hematocrit may provide a more accurate reflection of erythrocyte PEth levels.[10][11]

Pathophysiological Factors

-

Liver Disease : While some indirect alcohol biomarkers are affected by liver function, PEth appears to be less influenced by liver disease.[12][13] However, advanced hepatic fibrosis has been associated with increased PEth sensitivity.[14]

Quantitative Data on PEth Levels

The interpretation of PEth concentrations relies on established cutoff values that correlate with different levels of alcohol consumption. It is important to note that there can be overlap in PEth values between different consumption categories due to the significant inter-individual variability.[1]

| Drinking Pattern | PEth Concentration (ng/mL) | PEth Concentration (µmol/L) | Reference |

| Abstinence or Low/Sporadic Consumption | < 20 | < 0.03 | [7] |

| Sobriety or Low/Occasional Consumption | < 35 | < 0.05 | [1] |

| Moderate Consumption | 20 - 200 | 0.03 - 0.30 | [7][15] |

| Regular High/Excessive Consumption | > 200 | > 0.30 | [7][15] |

| Heavy Drinking | 630 - 3700 | 0.89 - 5.29 | [15] |

| Study Population | PEth Cutoff for Alcohol Misuse (ng/mL) | Sensitivity | Specificity | Reference |

| Mixed cohort including critically ill patients | ≥ 250 (any misuse) | 88.7% (PPV) | 86.7% (NPV) | [4][16] |

| Mixed cohort including critically ill patients | ≥ 400 (severe misuse) | 83.3% (PPV) | 92.6% (NPV) | [4][16] |

| Patients with liver disease | 80 (approximating four drinks daily) | 91% | 77% | [4] |

Experimental Protocols

Accurate quantification of PEth is essential for its clinical and research applications. The most common analytical method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Collection and Handling

-

Sample Type : Whole blood collected in EDTA tubes is the standard specimen for PEth analysis.

-

Post-sampling Formation : If ethanol is present in the blood sample, PEth formation can continue in vitro, leading to falsely elevated results.[5] To prevent this, samples should be stored at -80°C if not analyzed immediately.[5] The use of a PLD inhibitor, such as sodium metavanadate, in the collection tube can also prevent post-sampling formation.[5]

PEth Extraction from Whole Blood

Several methods can be used to extract PEth from whole blood prior to LC-MS/MS analysis.

This is a simple and rapid method suitable for high-throughput analysis.

-

To 150 µL of whole blood, add 450 µL of 2-propanol containing the internal standard (e.g., PEth-d5).[14]

-

Vortex the mixture vigorously to precipitate proteins.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.[7]

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.[7]

LLE can provide cleaner extracts compared to PPT.

-

To 100 µL of whole blood, add an internal standard.

-

Add an organic solvent mixture, such as hexane/2-propanol or tert-butyl methyl ether (MTBE)/2-propanol.[15]

-

Vortex thoroughly to extract PEth into the organic phase.

-

Centrifuge to separate the phases.

-

Transfer the organic layer to a new tube and evaporate to dryness.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS injection.

SPE can offer high selectivity and cleaner extracts.

-

Pre-treat 100 µL of whole blood by adding an internal standard and diluting with a water/acetonitrile mixture.[17]

-

Load the pre-treated sample onto an SPE plate (e.g., ISOLUTE® SLE+).[17]

-

Allow the sample to equilibrate on the sorbent.[17]

-

Elute the PEth using an appropriate solvent mixture (e.g., ethyl acetate:isopropanol).[17]

-

Evaporate the eluent and reconstitute the residue for analysis.[17]

LC-MS/MS Analysis

-

Chromatography : Reversed-phase chromatography is typically used to separate PEth homologs. A C18 or phenyl column can be employed with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile, methanol, or isopropanol).[14][15]

-

Mass Spectrometry : A tandem mass spectrometer operating in negative electrospray ionization (ESI) mode is used for detection. Multiple reaction monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for PEth 16:0/18:1 and its deuterated internal standard.[14]

Phospholipase D (PLD) Activity Assay

PLD activity can be measured using commercially available kits. These assays are typically based on the PLD-catalyzed hydrolysis of a substrate to produce a product that can be detected colorimetrically or fluorometrically.

-

Prepare tissue or cell homogenates. For blood samples, isolate erythrocytes.

-

Incubate the sample with a PLD substrate (e.g., phosphatidylcholine) in an appropriate assay buffer.

-

The reaction produces choline, which is then oxidized by choline oxidase to generate hydrogen peroxide (H₂O₂).[18]

-

The H₂O₂ reacts with a probe (e.g., Amplex Red) in the presence of horseradish peroxidase to produce a fluorescent or colored product.[18]

-

Measure the fluorescence or absorbance and calculate the PLD activity based on a standard curve.

Signaling Pathways and Experimental Workflows

PEth Formation Pathway

References

- 1. tandfonline.com [tandfonline.com]

- 2. LC-MS/MS Method of PEth in Whole Blood | Phenomenex [phenomenex.com]

- 3. researchgate.net [researchgate.net]

- 4. The Formation, Elimination, Interpretation and Future Research Needs of this compound (PEth) for Research Studies and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of the alcohol biomarker this compound (PEth) in dried blood spots and venous blood—importance of inhibition of post-sampling formation from ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inter Individual Variation and Factors Regulating the Formation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. Extraction of this compound (PEth) species from whole blood using ISOLUTE SLE+ prior to HPLC-MS/MS analysis | Norlab [norlab.com]

- 10. Hematocrit Correction of Whole Blood this compound Concentrations to Estimate Erythrocyte PEth Concentrations: Sensitivity, Specificity and Influence on Test Utility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. biotage.com [biotage.com]

- 13. researchgate.net [researchgate.net]

- 14. nva.sikt.no [nva.sikt.no]

- 15. Determination of this compound 16:0/18:1 in whole blood by 96‐well supported liquid extraction and UHPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sciex.com [sciex.com]

- 17. biotage.com [biotage.com]

- 18. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of Phosphatidylethanol Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of various phosphatidylethanol (PEth) species. PEth is a unique group of phospholipids formed in the body exclusively in the presence of ethanol, making them highly specific biomarkers for alcohol consumption. Understanding the formation, distribution, and elimination of different PEth homologs is crucial for their application in clinical and research settings, as well as in the development of new therapeutic agents. This guide summarizes key quantitative data, details common experimental protocols, and visualizes the core biochemical and experimental processes.

Core Concepts in this compound Pharmacokinetics

This compound is synthesized when the enzyme phospholipase D (PLD) catalyzes a transphosphatidylation reaction, substituting ethanol for water in the hydrolysis of phosphatidylcholine, a major component of cell membranes.[1] This process leads to the formation of various PEth species, which differ in their fatty acid chain composition. The most abundant and commonly measured homologs in human blood are PEth 16:0/18:1 and PEth 16:0/18:2.[2]

The accumulation and elimination of PEth in the body are governed by several factors, including the amount and frequency of alcohol consumption, individual variations in enzyme activity, and the specific pharmacokinetic properties of each PEth species. Due to their relatively long half-life in blood, PEth species can provide a longer window of detection for alcohol consumption compared to traditional biomarkers like blood or breath alcohol.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for the most studied PEth species. This data is essential for interpreting PEth concentrations in biological samples and for designing studies involving these biomarkers.

| PEth Species | Half-life (t½) | Time to Maximum Concentration (Tmax) | Key Findings |

| PEth 16:0/18:1 | 3 to 10 days | Approximately 60 to 120 minutes post-consumption | Generally has a longer half-life compared to PEth 16:0/18:2.[1] |

| PEth 16:0/18:2 | 4.4 ± 2.2 days | Approximately 60 to 120 minutes post-consumption | Synthesized at a greater rate than PEth 16:0/18:1 at various alcohol doses.[1] |

| PEth 16:0/20:4 | 2.1 ± 3 days | Shorter than PEth 16:0/18:1 and 16:0/18:2 | Its shorter half-life may help in estimating the recency of alcohol consumption.[2] |

| Combined PEth | 4.6 ± 3.5 days | Not applicable | Represents the total concentration of multiple PEth homologs. |

Experimental Protocols

The following section outlines a typical experimental protocol for studying the pharmacokinetics of PEth in a clinical research setting.

Participant Recruitment and Screening:

-

Recruit healthy volunteers with a documented history of alcohol consumption.

-

Conduct a thorough screening process, including a physical examination, medical history, and laboratory tests to exclude individuals with underlying health conditions that could affect alcohol metabolism or blood composition.

-

Obtain informed consent from all participants.

Alcohol Abstinence and Monitoring:

-

Instruct participants to abstain from alcohol for a specified period (e.g., 7 days) before the study.

-

Verify abstinence using sensitive methods such as transdermal alcohol monitoring.

Controlled Alcohol Administration:

-

Administer a standardized dose of ethanol (e.g., 0.4 g/kg or 0.8 g/kg) to participants.

-

The alcohol is typically consumed orally over a short period (e.g., 15 minutes) to ensure rapid absorption.

Blood Sample Collection:

-

Collect whole blood samples at multiple time points before and after alcohol administration. A typical schedule includes:

-

Baseline (pre-dose)

-

15, 30, 45, 60, 90, 120, and 360 minutes post-dose

-

Days 2, 4, 7, 11, and 14 post-dose

-

-

Collect blood in tubes containing an anticoagulant (e.g., EDTA).

-

Process and store samples appropriately (e.g., frozen at -80°C) until analysis.

PEth Analysis using LC-MS/MS:

-

Sample Preparation:

-

Thaw frozen whole blood samples.

-

Perform protein precipitation by adding a solvent like 2-propanol containing a deuterated internal standard (e.g., PEth-d5).

-

Vortex and centrifuge the samples to separate the precipitated proteins.

-

Transfer the supernatant for analysis.

-

-

Chromatographic Separation:

-

Inject the prepared sample into a liquid chromatography system.

-

Use a suitable column (e.g., a C18 or phenyl column) to separate the different PEth species.

-

Employ a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile).

-

-

Mass Spectrometric Detection:

-

Use a tandem mass spectrometer operating in negative ion mode.

-

Monitor specific precursor-to-product ion transitions for each PEth species and the internal standard to ensure accurate quantification.

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of PEth standards.

-

Calculate the concentration of each PEth species in the unknown samples based on the calibration curve and the response of the internal standard.

-

Visualizing Key Processes

The following diagrams illustrate the biochemical formation of PEth and a typical experimental workflow for its pharmacokinetic analysis.

References

The Stability of Phosphatidylethanol: A Comparative Analysis of Whole Blood vs. Dried Blood Spots

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a detailed examination of the stability of phosphatidylethanol (PEth), a highly specific biomarker for alcohol consumption. We explore the critical differences in PEth stability between two common sample matrices: liquid whole blood and dried blood spots (DBS). Understanding these differences is paramount for accurate clinical monitoring, forensic analysis, and ensuring data integrity in research and development.

The Biochemical Basis of PEth Stability

This compound is formed in cell membranes exclusively in the presence of ethanol. The enzyme Phospholipase D (PLD) catalyzes this reaction, substituting the normal choline head group of phosphatidylcholine with an ethanol molecule. The stability of PEth post-collection is influenced by the continued activity of enzymes in the sample. In liquid whole blood, both formation and degradation can occur in vitro. However, the drying process involved in creating DBS effectively halts enzymatic activity, leading to superior analyte stability.

Caption: Biochemical pathway of PEth formation and degradation in whole blood.

Quantitative Stability Analysis

The stability of PEth is highly dependent on the storage temperature and the sample matrix. Liquid whole blood requires frozen storage to prevent significant changes in PEth concentration, while DBS demonstrates remarkable stability even at ambient temperatures.

Table 1: PEth Stability in Liquid Whole Blood

| Storage Temperature | Duration | Analyte Change (PEth 16:0/18:1) | Key Findings |

| Room Temperature (~20-25°C) | 24 hours | Potential for >10% increase if ethanol is present | Significant risk of in vitro formation post-collection. |

| 7 days | Significant degradation observed | Not a viable long-term storage condition. | |

| Refrigerated (4°C) | 7 days | Stable (within ±15% of baseline) | Acceptable for short-term storage, but freezing is preferred. |

| > 14 days | Gradual degradation reported in some studies | Risk of degradation increases with time. | |

| Frozen (-20°C) | 3 months | Stable (within ±10% of baseline) | Considered stable for several months. |

| 1-2 years | Generally stable, minor degradation possible | Suitable for long-term storage. | |

| Ultra-Low (-80°C) | > 2 years | Highly stable | The gold standard for long-term archival of whole blood samples. |

Table 2: PEth Stability in Dried Blood Spots (DBS)

| Storage Temperature | Duration | Analyte Change (PEth 16:0/18:1) | Key Findings |

| Room Temperature (~20-25°C) | 30 days | Stable (within ±10% of baseline) | DBS shows excellent stability, suitable for transport. |

| 1 year | Generally stable, some studies show minor decline | A viable option for long-term storage without freezer access. | |

| Refrigerated (4°C) | 1 year | Highly stable | An excellent storage condition for DBS samples. |

| Frozen (-20°C) | > 3 years | Highly stable | Optimal for long-term archival purposes. |

Experimental Protocols for PEth Analysis

The analysis of PEth from both whole blood and DBS typically involves protein precipitation, extraction of the lipid biomarker, and quantification using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: PEth Extraction from Whole Blood

This protocol outlines a common procedure for extracting PEth from a liquid whole blood sample.

-

Sample Preparation:

-

Thaw frozen whole blood samples at room temperature.

-

Vortex to ensure homogeneity.

-

Aliquot 50 µL of the whole blood sample into a 1.5 mL microcentrifuge tube.

-

-

Internal Standard Addition:

-

Add 150 µL of an internal standard (IS) solution (e.g., PEth-d5 in acetonitrile) to the sample. The acetonitrile acts as a protein precipitation agent.

-

-

Extraction & Precipitation:

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation and extraction of PEth into the solvent.

-

Centrifuge the sample at 10,000 x g for 5 minutes to pellet the precipitated proteins.

-

-

Sample Analysis:

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

Inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.

-

Caption: Experimental workflow for PEth analysis in whole blood.

Protocol 2: PEth Extraction from Dried Blood Spots

This protocol details the extraction of PEth from a DBS card.

-

Sample Preparation:

-

Using a manual or automated puncher, excise a 3 mm disc from the center of the dried blood spot.

-

Place the disc into a well of a 96-well plate or a microcentrifuge tube.

-

-

Extraction:

-

Add 200 µL of an extraction solvent containing the internal standard (e.g., PEth-d5 in 70:30 isopropanol:acetonitrile) to the disc.

-

-

Elution:

-

Seal the plate or tube and place it on a shaker for 30-60 minutes at room temperature to allow for the complete elution of PEth from the paper matrix into the solvent.

-

Centrifuge the sample to ensure the disc is settled.

-

-

Sample Analysis:

-

Transfer the supernatant (extract) to a clean well or vial for LC-MS/MS analysis.

-

Inject a sample into the LC-MS/MS system.

-

Caption: Experimental workflow for PEth analysis in dried blood spots.

Comparative Matrix Analysis and Recommendations

The choice between whole blood and DBS for PEth analysis depends on logistical, clinical, and analytical factors. The superior stability of PEth in DBS makes it the preferred matrix when sample transport or long-term storage at ambient or refrigerated temperatures is anticipated.

Caption: Logical flowchart for selecting a sample matrix based on stability.

Conclusion

For the analysis of the alcohol biomarker PEth, dried blood spots offer a significant advantage over liquid whole blood in terms of analyte stability. The drying process effectively quenches enzymatic activity, preventing both in vitro formation and degradation that can compromise sample integrity in liquid blood stored above freezing temperatures. This makes DBS an ideal matrix for scenarios involving sample shipment, remote collection, or long-term storage where consistent freezing is not guaranteed. While whole blood remains a viable matrix, it requires strict cold chain management to ensure accurate and reliable results. Therefore, for robust and logistically flexible PEth testing, DBS is the superior choice.

Methodological & Application

Application Note: Quantification of Phosphatidylethanol (PEth) in Whole Blood by LC-MS/MS

Introduction

Phosphatidylethanols (PEths) are a group of abnormal phospholipids formed in cell membranes exclusively in the presence of ethanol.[1][2] The most abundant species, PEth 16:0/18:1, serves as a highly specific and sensitive biomarker for alcohol consumption with a detection window of up to several weeks.[1][2][3] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of PEth 16:0/18:1 and other relevant homologues in human whole blood. The method utilizes a straightforward sample preparation procedure and offers high throughput capabilities suitable for clinical research and drug development settings.

Principle of the Method

This method involves the extraction of PEth from whole blood samples via protein precipitation, followed by chromatographic separation using a reversed-phase UHPLC column and subsequent detection by a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Quantification is achieved using a stable isotope-labeled internal standard (PEth-d5).

Materials and Reagents

-

Analytes and Internal Standards:

-

Solvents and Chemicals:

-

Control Matrix:

-

Human whole blood, PEth-free[1]

-

Experimental Protocols

Sample Preparation: Protein Precipitation

A simple and efficient protein precipitation method is employed for the extraction of PEth from whole blood.

Protocol:

-

Aliquot 100 µL of whole blood sample, calibrator, or quality control (QC) sample into a microcentrifuge tube.[1][2]

-

Add 400 µL of isopropanol containing the internal standard (PEth 16:0/18:1-d5) at a concentration of 50 ng/mL.[1][2]

-

Vortex the mixture thoroughly for 10 minutes to ensure complete protein precipitation and extraction.[2]

-

Centrifuge the samples at 13,500 rpm (or approximately 10,000 x g) for 10 minutes to pellet the precipitated proteins.[1][2]

-

Carefully transfer 200 µL of the supernatant to a clean autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Analysis

The chromatographic separation and mass spectrometric detection are performed using a UHPLC system coupled to a triple quadrupole mass spectrometer.

a) Liquid Chromatography (LC) Parameters

| Parameter | Condition |

| Column | Phenomenex Luna® Omega 1.6 µm Polar C18, 30 x 2.1 mm[1] or Waters ACQUITY UPLC BEH C8, 1.7 µm, 2.1 x 50 mm[3] |

| Mobile Phase A | 5 mM Ammonium Formate with 0.1% Formic Acid in Water[3] |

| Mobile Phase B | 50:50 Acetonitrile:Isopropanol (v/v)[3] |

| Flow Rate | 0.5 mL/min[3][4] |

| Injection Volume | 2.0 µL[4][5] |

| Column Temperature | 40 °C[3] |

| Gradient Program | As described in the table below. |

LC Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 50 | 50 |

| 3.0 | 0 | 100 |

| 3.5 | 0 | 100 |

| 3.6 | 50 | 50 |

| 5.0 | 50 | 50 |

b) Mass Spectrometry (MS) Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative[4][6] |

| Capillary Voltage | -2.0 kV[4] |

| Source Temperature | 120 °C[4] |

| Desolvation Gas | Nitrogen[4] |

| Desolvation Temp. | 650 °C[4] |

| Desolvation Flow | 1000 L/h[4] |

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| PEth 16:0/18:1 | 701.7 | 255.2 | 94 | 38 |

| 701.7 | 281.3 | 94 | 30 | |

| PEth 16:0/18:1-d5 | 706.7 | 255.3 | 96 | 38 |

Data Presentation

Method Performance Characteristics

The developed LC-MS/MS method demonstrates excellent linearity, accuracy, and precision for the quantification of PEth 16:0/18:1.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | R² |

| PEth 16:0/18:1 | 20 - 2000 | > 0.99 |

| 10 - 1000 | > 0.99 |

Table 2: Accuracy and Precision of Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| Low | 60 | 101 | 11.97 |

| Mid | 600 | 108.2 | 5.11 |

| High | 1600 | 92.8 | 7.61 |

Visualizations

Signaling Pathway: Formation of this compound

Caption: Enzymatic formation of PEth from phosphatidylcholine in the presence of ethanol.

Experimental Workflow: PEth Quantification by LC-MS/MS

Caption: Step-by-step workflow for the quantification of PEth in whole blood samples.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of this compound in whole blood. The simple protein precipitation sample preparation protocol and the robust analytical performance make this method highly suitable for routine use in clinical research and other applications requiring the monitoring of alcohol consumption.

References

- 1. sciex.com [sciex.com]